Welcome to the BenchChem Online Store!
molecular formula C10H10N2O3 B8764395 2-Acetamido-3-(3-pyridyl)acrylic acid

2-Acetamido-3-(3-pyridyl)acrylic acid

Cat. No. B8764395
M. Wt: 206.20 g/mol
InChI Key: XPTTTXYUXTWABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04220767

Procedure details

Pyridine-3-carboxaldehyde (92.6 g), N-acetylglycine (86.0 g) and sodium acetate (35.3 g) were heated together under reflux in acetic anhydride (150 ml) for 1 hour. After cooling, water (250 ml) was added and the mixture was filtered to give the crude azlactone (50.9 g) m.p. 55°-60°. Partial hydrolysis of the azlactone (50 g) was achieved by heating under reflux in acetone (450 ml) and water (75 ml) for four hours. After this time the bulk of the acetone was distilled off and more water (300 ml) added. The resulting deep red solution was boiled with charcoal for 10 minutes and filtered through celite. The filtrate was evaporated to dryness and the residue was triturated and washed with acetone to give 2-acetamido-3-(3-pyridyl)acrylic acid (35 g) m.p. 191°-92° which was not further purified.
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
azlactone
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[C:9]([NH:12][CH2:13][C:14]([OH:16])=[O:15])(=[O:11])[CH3:10].C([O-])(=O)C.[Na+].O>C(OC(=O)C)(=O)C.CC(C)=O>[C:9]([NH:12][C:13](=[CH:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[C:14]([OH:16])=[O:15])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
92.6 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
35.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
azlactone
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give the crude azlactone (50.9 g) m.p. 55°-60°
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISTILLATION
Type
DISTILLATION
Details
After this time the bulk of the acetone was distilled off
ADDITION
Type
ADDITION
Details
more water (300 ml) added
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)=CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04220767

Procedure details

Pyridine-3-carboxaldehyde (92.6 g), N-acetylglycine (86.0 g) and sodium acetate (35.3 g) were heated together under reflux in acetic anhydride (150 ml) for 1 hour. After cooling, water (250 ml) was added and the mixture was filtered to give the crude azlactone (50.9 g) m.p. 55°-60°. Partial hydrolysis of the azlactone (50 g) was achieved by heating under reflux in acetone (450 ml) and water (75 ml) for four hours. After this time the bulk of the acetone was distilled off and more water (300 ml) added. The resulting deep red solution was boiled with charcoal for 10 minutes and filtered through celite. The filtrate was evaporated to dryness and the residue was triturated and washed with acetone to give 2-acetamido-3-(3-pyridyl)acrylic acid (35 g) m.p. 191°-92° which was not further purified.
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
azlactone
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[C:9]([NH:12][CH2:13][C:14]([OH:16])=[O:15])(=[O:11])[CH3:10].C([O-])(=O)C.[Na+].O>C(OC(=O)C)(=O)C.CC(C)=O>[C:9]([NH:12][C:13](=[CH:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[C:14]([OH:16])=[O:15])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
92.6 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
86 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
35.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
azlactone
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give the crude azlactone (50.9 g) m.p. 55°-60°
TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISTILLATION
Type
DISTILLATION
Details
After this time the bulk of the acetone was distilled off
ADDITION
Type
ADDITION
Details
more water (300 ml) added
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)=CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.